molecular formula C15H18FNO2 B041659 3-(p-Fluorobenzoyloxy)tropane CAS No. 1392492-03-3

3-(p-Fluorobenzoyloxy)tropane

Cat. No. B041659
M. Wt: 263.31 g/mol
InChI Key: YXDFSLSXLYAAPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(p-Fluorobenzoyloxy)tropane (fluorotropacocaine) and its isomers involves complex chemical reactions that yield these compounds with specific characteristics. Kavanagh et al. (2012) synthesized and characterized both 3β-(4-Fluorobenzoyloxy)tropane and its 3α isomer, using gas chromatography and electron-impact (EI) mass spectra for separation and identification. This synthesis was crucial for developing reference standards due to the compound's cocaine-like properties and lack of available standards (Kavanagh et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-(p-Fluorobenzoyloxy)tropane is characterized by the presence of a fluorine atom, which influences its chemical behavior and interaction with biological targets. The ¹⁹F NMR spectroscopy technique has been found useful for distinguishing between the 3β-FBT and its 3α isomer, demonstrating the importance of fluorine in the molecular structure (Kavanagh et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 3-(p-Fluorobenzoyloxy)tropane is influenced by the fluorine atom, which can affect the electron distribution within the molecule, thereby impacting its chemical reactions. While specific reactions of this compound were not detailed in the available literature, the synthesis process itself involves critical steps that showcase its chemical properties, such as the ability to form stable isomers and the role of fluorine in influencing reaction outcomes.

Physical Properties Analysis

The physical properties of 3-(p-Fluorobenzoyloxy)tropane, such as solubility, melting point, and boiling point, are not explicitly detailed in the literature reviewed. However, these properties are generally influenced by the molecular structure, particularly the presence of the fluorobenzoyloxy group, which could impact the compound's volatility, solubility in various solvents, and phase transition temperatures.

Chemical Properties Analysis

3-(p-Fluorobenzoyloxy)tropane exhibits chemical properties that are distinct due to the incorporation of fluorine into its molecular structure. The fluorine atom's electronegativity affects the compound's acidity, reactivity, and interaction with biological molecules. The synthesis and characterization studies highlight its structural similarity to cocaine but with altered chemical behavior due to the fluorine substitution, which can influence its binding affinity and activity at biological targets (Kavanagh et al., 2012).

Scientific Research Applications

  • Neuropharmacology and Potential Treatment for Neurodegenerative Diseases : N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues show promise as selective dopamine uptake inhibitors. These compounds have potential applications in treating Parkinson's disease and Alzheimer's disease (Agoston et al., 1997).

  • Substance Abuse and Cocaine Addiction : 7-fluorotropanes synthesized as probes for the dopamine transporter can reduce the rewarding effects of cocaine, indicating potential applications in addressing substance abuse (Prakash et al., 2000).

  • Cancer Research : Tropane esters from Erythroxylum rotundifolium stems have been found to reverse multidrug resistance in oral epidermoid carcinoma cells, potentially by interacting with P-glycoprotein. This suggests their use in overcoming drug resistance in cancer therapy (Chávez et al., 2002).

  • Binding Characteristics for Cocaine Receptors : N-substituted 3-(4-fluorophenyl)tropane derivatives exhibit high affinity for cocaine receptors. Several of these compounds demonstrate binding characteristics comparable to cocaine, which is significant for understanding the molecular basis of cocaine addiction (Milius et al., 1991).

  • Synthesis and Structural Analysis : Novel methods for the synthesis and isolation of various tropane alkaloids have been developed. These methods facilitate the exploration of these compounds in various pharmacological applications. For instance, a study successfully isolated a novel tropane alkaloid, 6,7-dibenzoyloxytropan-3-ol, from Erythroxylum subsessile leaves (Cruz et al., 2016).

Safety And Hazards

3-(p-Fluorobenzoyloxy)tropane is a tropane derivative drug which acts as a local anaesthetic . It has been used as a designer drug analogue of cocaine, first detected by the EMCDDA in 2008, and subsequently sold as an ingredient of various “bath salt” powder products .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDFSLSXLYAAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023632
Record name Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(p-Fluorobenzoyloxy)tropane

CAS RN

498558-69-3
Record name Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CA Locatelli, L Davide, B Eleonora, V Sarah, G Andrea… - 2013 - iris.univr.it
Synthecaine is a slang term that seems to originate from “Synthe-tic” and “Co-caine” and is available from on-line markets as legal cocaine. Web-sources describe synthecaine as a …
Number of citations: 2 iris.univr.it
C O'Donnell, R Christie, JD Power, SD McDermott - Citeseer
3b-(4-Fluorobenzoyloxy) tropane (3b-FBT, fluorotropacocaine) was first reported by Finnish authorities to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) via …
Number of citations: 2 citeseerx.ist.psu.edu
D Lonati, E Buscaglia, P Papa, A Valli, T Coccini… - Annals of emergency …, 2014 - Elsevier
Excitatory behavior, xerostomia, chest pain, severe dyspnea, tachycardia (150 beats/min), and mild hypertension (160/80 mm Hg) without ECG abnormalities were observed in a 20-year…
Number of citations: 37 www.sciencedirect.com
D Zuba, B Byrska - Drug testing and analysis, 2013 - Wiley Online Library
The results of a study performed on samples of ‘legal highs’ seized in head shops by law enforcement and health services in Poland between mid‐2008 and mid‐2011 are presented. In …
A Lajtai - 2021 - aok.pte.hu
New psychoactive substances (NPS, designer drugs, research chemicals, potpourri, herbals, bath salts, plant food, etc.) have shown an alarming boost in popularity in the last few years …
Number of citations: 4 aok.pte.hu
C Kelleher, R Christie, K Lalor, J Fox, M Bowden… - 2011 - arrow.tudublin.ie
This report represents the outcome of a review of new psychoactive substances2 within the Irish context, including a review of the outlets that supply these substances. The review was …
Number of citations: 47 arrow.tudublin.ie
EHW Cattenstart, IBWL van den Bersselaar, EW Meijer… - research.tue.nl
Flexible electronic devices have recently seen great advancements towards implementation in wearable electronic devices and electronic skin. Intrinsically stretchable conjugated …
Number of citations: 2 research.tue.nl
BD Sachs, K Dodson - Addictive Substances and Neurological Disease, 2017 - Elsevier
Alcohol use disorders (AUDs) are thought to result from complex interplay between genetic and environmental factors, but the exact neurobiological underpinnings of these disorders …
Number of citations: 5 www.sciencedirect.com
IED Moreno - 2016 - search.proquest.com
In recent years new psychoactive substances (NPS) have emerged, sold via the Internet as licit drugs of abuse. These compounds, also called" legal highs", are designed as substitutes …
Number of citations: 3 search.proquest.com
MT Zanda, L Fattore - Addictive substances and neurological disease, 2017 - Elsevier
Usually considered as legal replacement for regulated products, novel psychoactive substances (NPS) represent worldwide an underestimate health risk. Freely available on the Internet…
Number of citations: 18 www.sciencedirect.com

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